1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene
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Overview
Description
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene is an organic compound with the molecular formula C10H12Cl2O2. It is commonly used in the chemical industry as a solvent and intermediate for various chemical reactions. This compound is known for its good solubility in organic solvents and its relatively low volatility and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene can be synthesized through the reaction of 1-chloro-2-nitrobenzene with 2-(2-chloroethoxy)ethanol under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as potassium carbonate. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, where they undergo the necessary chemical reactions under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, extraction, and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis, particularly in the preparation of various benzene derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and coatings due to its good solubility and reactivity.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Comparison with Similar Compounds
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene can be compared with similar compounds such as:
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]ethane: This compound has a similar structure but lacks the benzene ring, making it less reactive in aromatic substitution reactions.
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]methane: This compound also lacks the benzene ring and has different reactivity and solubility properties.
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]propane: This compound has a longer carbon chain, affecting its physical properties and reactivity.
The uniqueness of this compound lies in its aromatic structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
7501-11-3 |
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Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1-chloro-2-[2-(2-chloroethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-5-6-13-7-8-14-10-4-2-1-3-9(10)12/h1-4H,5-8H2 |
InChI Key |
XXBDLMVHBXTXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCCl)Cl |
Origin of Product |
United States |
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